molecular formula C19H16O2 B15163306 2-(3-Phenylpropyl)naphthalene-1,4-dione CAS No. 142389-12-6

2-(3-Phenylpropyl)naphthalene-1,4-dione

Cat. No.: B15163306
CAS No.: 142389-12-6
M. Wt: 276.3 g/mol
InChI Key: NEFZMISOXYWQKH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Phenylpropyl)naphthalene-1,4-dione typically involves the reaction of 1,4-naphthoquinone with 3-phenylpropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to improve yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(3-Phenylpropyl)naphthalene-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(3-Phenylpropyl)naphthalene-1,4-dione involves its interaction with cellular components. The compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress in cells. This oxidative stress can induce apoptosis in cancer cells and inhibit the growth of bacteria . The molecular targets include enzymes involved in redox reactions and cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Phenylpropyl)naphthalene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenylpropyl group enhances its lipophilicity, potentially improving its ability to interact with biological membranes and increasing its efficacy as a therapeutic agent .

Properties

CAS No.

142389-12-6

Molecular Formula

C19H16O2

Molecular Weight

276.3 g/mol

IUPAC Name

2-(3-phenylpropyl)naphthalene-1,4-dione

InChI

InChI=1S/C19H16O2/c20-18-13-15(10-6-9-14-7-2-1-3-8-14)19(21)17-12-5-4-11-16(17)18/h1-5,7-8,11-13H,6,9-10H2

InChI Key

NEFZMISOXYWQKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCC2=CC(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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